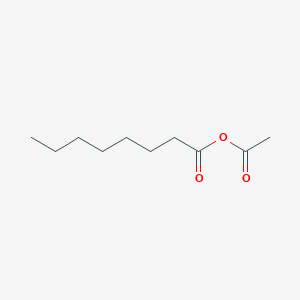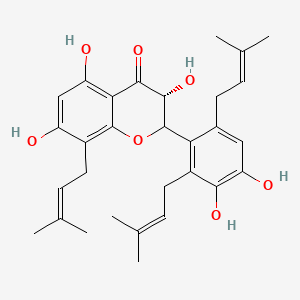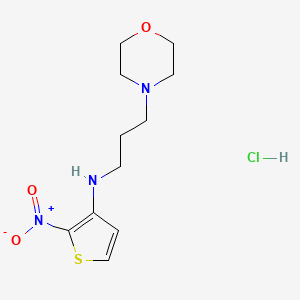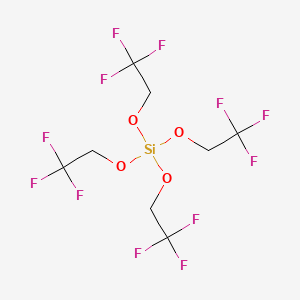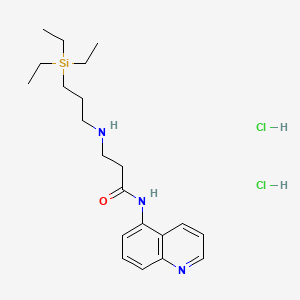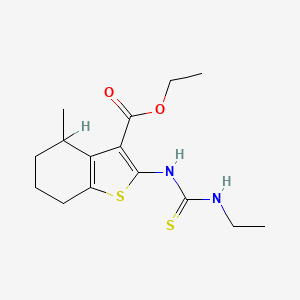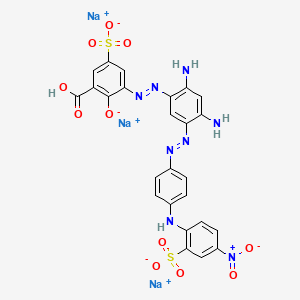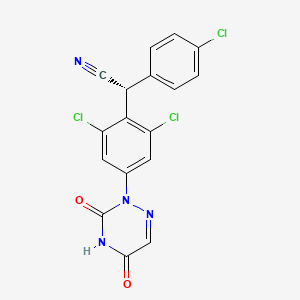
Diclazuril, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclazuril, ®- is a benzeneacetonitrile derivative known for its potent anticoccidial properties. It is primarily used in veterinary medicine to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The compound is effective against various Eimeria species, which are responsible for significant economic losses in the poultry industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:
Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.
Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amine group.
Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.
Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.
Cyclization: The final step involves cyclization to form diclazuril.
Industrial Production Methods
Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .
Análisis De Reacciones Químicas
Types of Reactions
Diclazuril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in converting nitro groups to amine groups.
Substitution: Halogen substitution reactions are common in the synthesis of diclazuril.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and hydrogen gas.
Solvents: Tetrahydrofuran (THF), acetonitrile, and methylene dichloride.
Major Products
The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .
Aplicaciones Científicas De Investigación
Diclazuril has a wide range of applications in scientific research:
Mecanismo De Acción
Diclazuril exerts its effects by interfering with the life cycle of Eimeria parasites. It inhibits the development of the parasites at various stages, including sporozoites and merozoites . The exact molecular targets and pathways involved are not fully understood, but it is believed to disrupt the parasite’s ability to reproduce and invade host cells .
Comparación Con Compuestos Similares
Similar Compounds
Toltrazuril: Another triazine derivative used as an anticoccidial agent.
Nicarbazin: A combination of two compounds used to prevent coccidiosis.
Ponazuril: A metabolite of toltrazuril with similar anticoccidial properties.
Uniqueness
Diclazuril is unique due to its high efficacy at low doses and its ability to target multiple stages of the Eimeria life cycle . Unlike toltrazuril, which requires higher doses, diclazuril is effective at a dose of 1 mg/kg . This makes it a preferred choice in the poultry industry for preventing coccidiosis .
Propiedades
Número CAS |
142004-15-7 |
|---|---|
Fórmula molecular |
C17H9Cl3N4O2 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1 |
Clave InChI |
ZSZFUDFOPOMEET-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
